molecular formula C8H12O2 B11749391 Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one

Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one

Cat. No.: B11749391
M. Wt: 140.18 g/mol
InChI Key: RFMMNOLMTJLPQJ-MEKDEQNOSA-N
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Description

Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one is a bicyclic organic compound featuring a bicyclo[3.2.1]octane skeleton with a hydroxyl group at the 3-position and a ketone at the 8-position. The "rel" designation indicates the relative stereochemistry of the chiral centers at positions 1R, 3r, and 5S. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing azabicyclo derivatives and tropane alkaloid analogs . Its hydroxyl group enables diverse functionalization, such as esterification or etherification, to generate bioactive molecules .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(1R,5S)-3-hydroxybicyclo[3.2.1]octan-8-one

InChI

InChI=1S/C8H12O2/c9-7-3-5-1-2-6(4-7)8(5)10/h5-7,9H,1-4H2/t5-,6+,7?

InChI Key

RFMMNOLMTJLPQJ-MEKDEQNOSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1C2=O)O

Canonical SMILES

C1CC2CC(CC1C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one typically involves the enantioselective construction of the bicyclic scaffold. One common method involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a controlled manner . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity while maintaining the stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve the use of strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one has several applications in scientific research:

Mechanism of Action

The mechanism by which Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one exerts its effects is largely dependent on its interaction with specific molecular targets. The rigid bicyclic structure allows for precise interactions with enzymes and receptors, making it a valuable tool in studying biochemical pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and overall structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tropinone Derivatives

(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one (CAS: 5932-53-6)
  • Structure : Azabicyclo[3.2.1]octane core with a methyl group at N-8 and hydroxyl at C-4.
  • Key Differences :
    • Nitrogen substitution at position 8 (azabicyclo vs. bicyclo).
    • Hydroxyl group at C-6 instead of C-3.
  • Applications: Intermediate in tropane alkaloid synthesis (e.g., 6β-hydroxytropinone). Used in studies of anticholinergic and CNS-active compounds .

Azabicyclo[3.2.1]octane Derivatives

(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-one
  • Structure : Azabicyclo[3.2.1]octane with a methyl group at N-8 and ketone at C-3.
  • Key Differences :
    • Ketone at C-3 instead of C-7.
    • Nitrogen substitution alters electronic properties.
  • Applications : Precursor for trifluoromethanesulfonate derivatives in drug discovery .
rel-(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3,5-Dimethylbenzoate
  • Structure : Ester derivative with a 3,5-dimethylbenzoate group at C-3.
  • Key Differences :
    • Hydroxyl group replaced by an ester, enhancing lipophilicity.
  • Applications: Potential prodrug or delivery vehicle for CNS-targeting agents .

Halogenated Analogs

rel-(1R,3r,5S)-3-Fluoro-8-azabicyclo[3.2.1]octane Hydrochloride (CAS: 478866-38-5)
  • Structure : Fluorine substituent at C-3 in an azabicyclo framework.
  • Key Differences :
    • Halogen substitution (fluorine) increases metabolic stability.
    • Exo configuration influences receptor binding.
  • Applications : Investigated for improved pharmacokinetic profiles in neuropharmacology .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Key Functional Groups Applications References
Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one Bicyclo[3.2.1]octane C-3: OH, C-8: ketone Hydroxyl, ketone Synthetic intermediate
6β-Hydroxytropinone Azabicyclo[3.2.1]octane C-6: OH, N-8: CH₃ Hydroxyl, methylamine Tropane alkaloid synthesis
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-one Azabicyclo[3.2.1]octane C-3: ketone, N-8: CH₃ Ketone, methylamine Triflate intermediate
3-Fluoro-8-azabicyclo[3.2.1]octane HCl Azabicyclo[3.2.1]octane C-3: F, N-8: H Fluorine, amine salt Enhanced bioavailability
3,5-Dimethylbenzoate ester derivative Azabicyclo[3.2.1]octane C-3: ester, N-8: CH₃ Ester, methylamine Prodrug formulation

Pharmacological and Industrial Relevance

  • Biological Activity: Azabicyclo derivatives (e.g., tropinones) exhibit anticholinergic effects, while non-azabicyclo analogs may lack receptor affinity due to structural differences .
  • Industrial Use : The target compound’s hydroxyl group facilitates scalable derivatization for drug discovery pipelines, whereas esterified or halogenated variants address solubility and stability challenges .

Biological Activity

Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one, also known as endo-3-hydroxybicyclo[3.2.1]octan-8-one, is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8_8H12_{12}O2_2
  • Molecular Weight : 140.18 g/mol
  • CAS Number : 91036-43-0

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It may act on specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal activity.

Therapeutic Applications

This compound has been studied for various therapeutic applications:

  • Pain Management : Preliminary studies suggest analgesic properties that could be beneficial in pain relief.
  • Neuroprotective Effects : Research indicates potential neuroprotective activity, making it a candidate for further exploration in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound exhibited significant inhibition of specific enzyme activities related to pain pathways in cultured cells.
    • Another investigation highlighted its ability to modulate neurotransmitter levels in neuronal cultures.
  • In Vivo Studies :
    • Animal models have shown that administration of this compound resulted in reduced pain responses compared to control groups.
    • Neuroprotective effects were observed in models of induced neurodegeneration.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential:

Compound NameStructure TypeNotable Features
Tert-butyl N-(4-hydroxybicyclo[2.2.2]octan-1-yl)carbamateBicyclicHydroxyl group at different position
Tert-butyl endo-N-(3-exo-amino-8-bicyclo[3.2.1]octanyl)carbamateBicyclicAmino group addition
Tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamateCyclopentane derivativeSimilar hydroxyl substitution

This table illustrates how the specific stereochemistry and bicyclic framework of this compound may confer distinct biological activities compared to other compounds.

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